3,5-dimethyl-N-(2-oxoindolin-5-yl)benzamide
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Overview
Description
3,5-dimethyl-N-(2-oxoindolin-5-yl)benzamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a benzamide group attached to a 2-oxoindoline moiety, which is further substituted with two methyl groups at the 3 and 5 positions of the benzene ring.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives can readily undergo electrophilic substitution due to excessive π-electrons delocalization . This property allows them to interact with various targets in the body, leading to a range of biological effects.
Biochemical Pathways
Indole derivatives are known to be involved in a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
It is known that indole derivatives can exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . For instance, some indole derivatives have been found to show notable cytotoxicity toward human cancer cell lines .
Action Environment
It is known that the biological activity of indole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological environment .
Biochemical Analysis
Biochemical Properties
3,5-dimethyl-N-(2-oxoindolin-5-yl)benzamide has been found to interact with multiple receptors, contributing to its broad-spectrum biological activities
Cellular Effects
The cellular effects of this compound are diverse. It has shown notable cytotoxicity toward various human cancer cell lines . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is expected that it interacts with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-(2-oxoindolin-5-yl)benzamide typically involves the condensation of 3,5-dimethylbenzoic acid with 2-oxoindoline-5-amine under appropriate reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-(2-oxoindolin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and interactions with proteins.
Medicine: Explored for its potential anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-oxoindoline-based acetohydrazides: These compounds share the 2-oxoindoline core and have shown notable cytotoxicity toward cancer cell lines.
Indole-3-acetic acid derivatives: Known for their diverse biological activities, including antiviral and anti-inflammatory effects.
Uniqueness
3,5-dimethyl-N-(2-oxoindolin-5-yl)benzamide is unique due to its specific substitution pattern, which can influence its biological activity and selectivity. The presence of the 3,5-dimethyl groups on the benzene ring may enhance its binding affinity to certain molecular targets, making it a promising candidate for further drug development.
Properties
IUPAC Name |
3,5-dimethyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-10-5-11(2)7-13(6-10)17(21)18-14-3-4-15-12(8-14)9-16(20)19-15/h3-8H,9H2,1-2H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAEAWFIGCITWJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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